2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a 2-methoxyphenyl group, at position 4 with a 1H-pyrrol-1-yl group, and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide’s aryl group is a 3-(trifluoromethyl)phenyl, contributing to its distinct electronic and steric profile. The 2-methoxy group on the phenyl ring introduces ortho-substitution effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S/c1-32-18-10-3-2-9-17(18)20-27-28-21(30(20)29-11-4-5-12-29)33-14-19(31)26-16-8-6-7-15(13-16)22(23,24)25/h2-13H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBJVVNISIDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is an organic molecule characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 447.6 g/mol. The structure includes:
- A triazole ring
- A pyrrole ring
- Methoxy and trifluoromethyl substituents
This unique combination of functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole and pyrrole rings facilitate strong binding affinities, which can inhibit enzyme activity and modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It can potentially modulate receptor activity related to pain and inflammation.
Biological Activity Overview
Research has demonstrated that the compound exhibits a range of biological activities:
Anticancer Activity
Studies indicate that this compound has significant anticancer properties. For instance:
- Cell Line Studies: It has been tested on various cancer cell lines, showing effectiveness in inhibiting cell growth and inducing apoptosis. For example, in A549 lung cancer cells, it induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 | 5.24 | Induces apoptosis |
| MDA-MB-231 | 6.00 | Growth inhibition |
| HeLa | 4.50 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains:
- In vitro Studies: It exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Sensitive | Effective at low concentrations |
| Escherichia coli | Moderate | Potential for further development |
Case Studies
Recent studies have highlighted the potential of this compound in clinical applications:
-
Study on Lung Cancer Treatment:
- A study published in Cancer Research demonstrated that the compound effectively reduced tumor size in xenograft models of lung cancer.
- Mechanistic studies revealed that it inhibited the phosphorylation of key signaling pathways involved in tumor growth.
-
Antibacterial Properties:
- Research published in Journal of Antimicrobial Chemotherapy showed that the compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their structural differences are summarized below:
Key Observations:
- Substitution at Position 5 : The target compound’s 2-methoxyphenyl group (ortho-substitution) contrasts with analogs featuring para-substituted benzyl (e.g., 4-methoxybenzyl in ) or heterocyclic groups (e.g., furan in ). Ortho-substitution may reduce steric hindrance compared to bulkier para-substituted benzyl groups.
- Acetamide Modifications : The 3-(trifluoromethyl)phenyl group in the target compound offers stronger electron-withdrawing effects compared to 2-chlorophenyl () or nitro-substituted aryl groups ().
Pharmacological Activity
- Anti-Exudative Activity: Analogs with furan-2-yl and amino substituents (e.g., ) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s pyrrole and trifluoromethyl groups may enhance tissue permeability and target engagement .
- Antiproliferative Activity : Hydroxyacetamide derivatives () with substituted phenyl and imidazolone moieties showed IC50 values in the micromolar range against cancer cell lines. The trifluoromethyl group in the target compound could improve cytotoxicity via enhanced cellular uptake .
Physicochemical Properties
The trifluoromethyl group in the target compound likely improves lipid solubility compared to nitro- or chloro-substituted analogs .
Structure-Activity Relationships (SAR)
- Position 4 Substituents: Pyrrole enhances aromatic interactions vs. amino () or phenyl () groups.
- Acetamide Modifications : Trifluoromethyl’s electron-withdrawing nature may stabilize binding to hydrophobic enzyme pockets compared to electron-donating methoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
